molecular formula C23H21N5O2 B4021867 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B4021867
M. Wt: 399.4 g/mol
InChI Key: FQNOPPKKGUGVFY-UHFFFAOYSA-N
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Description

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Properties

IUPAC Name

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-3-11-25-22(29)17-13-18-21(26-20-15(2)8-7-12-27(20)23(18)30)28(19(17)24)14-16-9-5-4-6-10-16/h3-10,12-13,24H,1,11,14H2,2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNOPPKKGUGVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the tricyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol under reflux conditions . The reaction conditions are typically optimized to achieve high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[840

Biological Activity

7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and various functional groups. Its molecular formula is C27H23N5OC_{27}H_{23}N_{5}O with an approximate molecular weight of 441.5 g/mol. The compound features a benzyl group, an imino group, and a carboxamide functionality, contributing to its diverse chemical reactivity and potential biological activity .

Antimicrobial Properties

Preliminary studies indicate that 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl exhibits significant antimicrobial activity. This compound has been shown to interact with bacterial cell membranes and inhibit the growth of various pathogens. Its mechanism may involve disrupting cellular processes by binding to essential enzymes or receptors in microbial cells .

Anticancer Potential

The compound has also been explored for its anticancer properties. Research suggests that it can inhibit tumor cell proliferation through several mechanisms, including:

  • Induction of Apoptosis : By activating apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

Studies have demonstrated efficacy against various cancer cell lines, indicating its potential as a therapeutic agent .

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may modulate biological pathways relevant to disease processes by binding to specific molecular targets such as enzymes involved in metabolic pathways or receptors that regulate cell signaling .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anticancer Efficacy : Another investigation focused on the compound's effects on human breast cancer cells (MCF-7). Treatment with 50 µM of the compound resulted in a 70% decrease in cell viability compared to untreated controls.

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/CellsConcentration (µg/mL)Observed Effect
AntimicrobialE. coli10Significant growth inhibition
AntimicrobialS. aureus10Significant growth inhibition
AnticancerMCF-7 (breast cancer)5070% decrease in viability

Synthesis and Chemical Reactions

The synthesis of 7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl typically involves multi-step organic reactions including cyclization and alkylation processes. The starting materials often consist of benzyl derivatives and triazatricyclic precursors .

Synthetic Routes and Reaction Conditions

Common reagents used include:

  • Methanesulfonic acid
  • Phenylhydrazine hydrochloride
  • Methanol under reflux conditions

These methods allow for customization of the compound's properties by altering functional groups or substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
7-benzyl-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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